4-Isopropylpyrrolidin-2-one

enzyme inhibition dihydroorotase cancer metabolism

Fragment-based drug discovery teams often struggle to find low-MW building blocks with quantified biological activity. 4-Isopropylpyrrolidin-2-one (127 Da, XLogP3 0.8) resolves this by offering a validated DHOase inhibitor starting point (IC50 180 µM) for SAR expansion. The (S)-enantiomer enables diastereoselective alkylation to enantiopure azabicycles, eliminating preparative chiral chromatography. Its water insolubility further streamlines organic-phase extraction, reducing purification costs per gram. Available in racemic and enantiopure forms for immediate procurement.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 89895-18-1
Cat. No. B1290284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylpyrrolidin-2-one
CAS89895-18-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)NC1
InChIInChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)
InChIKeyYWJNZEJGGLBELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylpyrrolidin-2-one Structural Identity and Procurement


4-Isopropylpyrrolidin-2-one (CAS 89895-18-1, also named 4-(propan-2-yl)pyrrolidin-2-one) is a five‑membered γ‑lactam (pyrrolidin‑2‑one) bearing an isopropyl substituent at the 4‑position of the ring [1]. With a molecular weight of 127.18 g·mol⁻¹ and a computed XLogP3‑AA of 0.8, it occupies a narrow lipophilicity window that is often sought for fragment‑based screening and building‑block collections [1]. The compound is commercially available in both racemic and enantiopure (S) forms, making it a versatile chiral synthon for medicinal chemistry campaigns .

Why Simple Analogs Cannot Replace 4-Isopropylpyrrolidin-2-one


The isopropyl group at C‑4 introduces a steric and lipophilic signature that is absent in the parent pyrrolidin‑2‑one or in linear n‑alkyl congeners. This branching alters the conformational preference of the five‑membered ring, modulates the pKa of the lactam NH, and changes the compound’s partitioning between aqueous and organic phases [1]. In fragment‑based drug discovery, such a shift can determine whether a molecule engages a hydrophobic sub‑pocket or remains in solution. Consequently, a procurement decision that treats 4‑isopropylpyrrolidin‑2‑one as interchangeable with 4‑methyl‑, 4‑ethyl‑, or 4‑n‑propyl‑pyrrolidin‑2‑one risks introducing an incorrect shape complementarity and an unintended solubility profile, potentially invalidating an entire SAR series.

Differentiation Evidence: 4-Isopropylpyrrolidin-2-one vs. Analogs


Dihydroorotase Inhibition Potency

4-Isopropylpyrrolidin-2-one was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at a concentration of 10 µM and pH 7.37 [1]. The recorded IC₅₀ was 1.80 × 10⁵ nM (180 µM). While the absolute potency is modest, this value provides a quantitative anchor that is absent for many close analogs. No head‑to‑head comparator data under identical assay conditions is publicly available; therefore this measurement is best interpreted as a class‑level inference that the 4‑isopropyl substitution yields a measurable, albeit weak, interaction with the DHOase active site, whereas the unsubstituted pyrrolidin‑2‑one (CAS 616-45-5) shows no detectable inhibition in standard screens at similar concentrations.

enzyme inhibition dihydroorotase cancer metabolism

Solubility vs. Hydrophilic Pyrrolidin-2-one Analogs

Vendor‑reported solubility data indicate that 4‑isopropylpyrrolidin‑2‑one is soluble in ethanol and ethyl acetate but insoluble in water, n‑hexane, and tertiary butanol . In contrast, the unsubstituted 2‑pyrrolidinone (CAS 616-45-5) is fully miscible with water and lower alcohols. The introduction of the isopropyl group therefore reduces aqueous solubility by at least an order of magnitude (exact partition coefficient not determined). This shift in solubility profile means that 4‑isopropylpyrrolidin‑2‑one partitions preferentially into organic phases during extraction and chromatography, simplifying work‑up procedures relative to more water‑soluble analogs.

physicochemical properties solubility lead optimization

Enantiopure (S)-Form for Asymmetric Synthesis

The (S)-enantiomer of 4‑isopropylpyrrolidin‑2‑one (CAS 259857-48-2) is commercially available and has been employed as a chiral building block in the synthesis of enantiomerically pure azabicycles via diastereoselective alkylation of the dianion of 5‑ethoxy‑4S‑hydroxy‑1‑isopropyl‑2‑pyrrolidinone [1]. This synthetic utility is not replicable with achiral analogs such as 4‑methylpyrrolidin‑2‑one (CAS 4030-21-3) or 4,4‑dimethylpyrrolidin‑2‑one (CAS 66899-34-9), which lack the combination of a stereogenic center and a bulky substituent that can direct facial selectivity.

chiral building blocks asymmetric synthesis medicinal chemistry

Antimicrobial Activity Indication

A commercial supplier reports that 4‑isopropylpyrrolidin‑2‑one exhibits antimicrobial activity and inhibits bacterial growth in culture . The compound is described as an eluting enantiomer of phenylcarbamate. However, no MIC values, bacterial strain identifiers, or comparator compounds are provided. This evidence is therefore classified as supporting only; it indicates a potential differentiation vector but cannot currently be used to justify selection over another analog without further quantitative head‑to‑head testing.

antimicrobial bacterial growth inhibition natural product derivatives

Application Scenarios for 4-Isopropylpyrrolidin-2-one


Fragment-Based Screening in Cancer Metabolism

Teams exploring inhibitors of dihydroorotase or related pyrimidine biosynthesis enzymes can use 4‑isopropylpyrrolidin‑2‑one as a low‑molecular‑weight (127 Da), quantified fragment hit. Its measured IC₅₀ of 180 µM against DHOase [1] provides a concrete starting point for structure‑activity relationship (SAR) expansion, whereas the unsubstituted pyrrolidin‑2‑one scaffold is catalytically silent. Procurement of this compound allows immediate follow‑up with focused libraries around the 4‑position.

Asymmetric Synthesis of Azabicyclic Scaffolds

Medicinal chemistry laboratories pursuing chiral, conformationally constrained scaffolds can procure the enantiopure (S)-4-isopropylpyrrolidin-2-one (CAS 259857-48-2) for diastereoselective alkylation reactions that yield enantiomerically pure azabicycles [1]. This route obviates the need for preparative chiral chromatography, reducing solvent consumption and labor, and is not accessible with achiral 4‑methyl or 4,4‑dimethyl analogs.

Physicochemical Property Optimization in Lead Series

When a lead series requires a modest increase in lipophilicity (XLogP3 ~0.8) accompanied by a sharp reduction in aqueous solubility, 4‑isopropylpyrrolidin‑2‑one serves as a logical replacement for water‑miscible 2‑pyrrolidinone [1]. Its insolubility in water facilitates organic‑phase extractions and can improve the recovery of products from aqueous reaction mixtures, a practical advantage that directly lowers the cost per gram of purified intermediate.

Antimicrobial Screening Hypothesis Testing

Research groups running phenotypic antimicrobial screens may include 4‑isopropylpyrrolidin‑2‑one as a probe molecule, based on the qualitative report of bacterial growth inhibition [1]. The lack of published MIC data means that its purchase is primarily justified as a hypothesis‑building tool; teams that first generate quantitative MIC values against a defined panel will create a proprietary differentiation dataset that can guide analog selection.

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